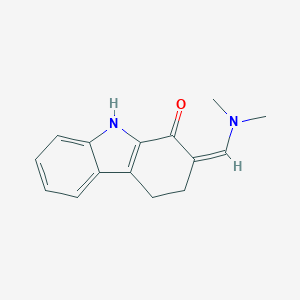

(2E)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one, otherwise known as DMC, is an organic compound that is widely used in scientific research. DMC is a heterocyclic compound, which is a type of organic compound that contains atoms of at least two different elements in its ring structure. DMC is a colorless, crystalline solid with a melting point of 158-160°C. It is soluble in water, alcohols, and a number of other organic solvents. DMC is used in a variety of scientific research applications due to its unique properties, including its ability to act as an electron donor and its low toxicity.

Scientific Research Applications

Synthesis and Biological Properties

Carbazoles, including (2E)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one, are notable for their wide range of applications in natural products, pharmaceuticals, and functional materials due to their privileged nitrogen heterocycle structure. The synthesis of carbazoles has been extensively explored through various strategies, such as transition-metal catalyzed C-H functionalization, metal-free cyclization, three-component reactions, and electrophilic iodocyclizations. These methodologies provide access to diversely substituted carbazoles, some of which exhibit significant pharmacological activities (Aggarwal, Sushmita, & Verma, 2019).

Light Emitting Applications

Carbazole-based molecules, particularly those adopting a donor-acceptor (D-A) structure, are of great importance in the field of organic electronics. Their utility in organic light-emitting diodes (OLEDs) stems from their excellent photophysical properties, enabling their use as TADF (Thermally Activated Delayed Fluorescence) materials and host materials in phosphorescence OLEDs. The review of carbazole properties and their performance in OLEDs underscores the significant potential of these compounds in advancing light-emitting technologies (Ledwon, 2019).

Environmental Presence and Toxicity

The environmental occurrence of halogenated carbazoles, identified as emerging contaminants with persistent and toxicological potential, highlights the need for understanding the anthropogenic origins of these compounds. Research into the manufacture of halogenated indigo dyes has provided insights into the production pathways of certain halogenated carbazoles found in environmental samples. This underscores the significance of tracing industrial processes to understand the distribution and impact of these compounds in the environment (Parette et al., 2015).

Antioxidant Activities

The antioxidant properties of carbazole alkaloids, such as those derived from the synthesis of multi-substituted carbazole compounds, are of considerable interest. These compounds, including carquinostatin A, carbazomadurin A, and B, exhibit antioxidant activities through various assays, suggesting their potential as novel antioxidants. The core phenolic carbazole structure, particularly with hydroxyl groups at specific positions, plays a crucial role in their antioxidant activity, presenting these compounds as valuable leads for the development of new antioxidants (Hieda, 2017).

properties

IUPAC Name |

(2E)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(2)9-10-7-8-12-11-5-3-4-6-13(11)16-14(12)15(10)18/h3-6,9,16H,7-8H2,1-2H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOMNKDELFYTQR-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1CCC2=C(C1=O)NC3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 2-[(2-methyl-4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)methylidene]propanedioate](/img/structure/B421300.png)

![3-acetyl-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421304.png)

![8-cyclohexyl-3-[(4-methyl-1-piperazinyl)acetyl]-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421306.png)

![2-[2-(4-chlorophenyl)vinyl]-N,N-diethyl-6-methoxy-4-quinazolinamine](/img/structure/B421309.png)

![{[2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]sulfanyl}acetic acid](/img/structure/B421310.png)

![2-[2-(2-chlorophenyl)vinyl]-N,N-diethyl-6-methoxy-4-quinazolinamine](/img/structure/B421311.png)

![ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-3-carboxylate](/img/structure/B421313.png)

![ethyl 1,2-dimethyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B421318.png)